2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is an organic compound with the chemical formula C₈H₁₁ClN₂O₂. It features a pyridine ring substituted with a dimethylamino group and a carboxylic acid functional group, making it a derivative of pyridine. This compound is typically encountered as a white to off-white solid and is soluble in water due to the presence of the hydrochloride salt, which enhances its solubility profile. The compound is known for its basicity and nucleophilic properties, which make it useful in various
Additionally, this compound can undergo protonation-deprotonation cycles, allowing it to function effectively in various catalytic roles. Its unique structure also allows it to participate in coupling reactions and other transformations commonly utilized in organic synthesis.
Synthesis of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high purity levels .
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride finds utility in various fields:
Its unique properties make it a valuable compound in both academic research and industrial applications .
Interaction studies involving 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride often focus on its role as a catalyst or reagent in organic transformations. Research indicates that this compound can enhance reaction rates and selectivity when used alongside various substrates. The interactions are generally characterized by hydrogen bonding and coordination with electrophiles, which facilitate smoother reaction pathways.
Further studies may explore its binding affinities with biological targets, offering insights into potential medicinal applications .
Several compounds share structural similarities with 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Dimethylaminopyridine | Dimethylamino group at position 4 | Stronger nucleophilic catalyst for acylations |
2-Aminopyridine | Amino group at position 2 | Basicity without carboxylic functionality |
3-Dimethylaminopyridine | Dimethylamino group at position 3 | Different regioselectivity in reactions |
These compounds exhibit varying degrees of basicity and reactivity based on their substituents' positions on the pyridine ring. The unique positioning of the dimethylamino and carboxylic groups in 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride contributes to its distinctive reactivity profile compared to its analogs .
The synthesis of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride through multi-step pathways from pyridine precursors represents a fundamental approach in heterocyclic chemistry [1]. The most established synthetic route involves the quaternization of pyridine followed by nucleophilic substitution with dimethylamine, subsequently incorporating the carboxylic acid functionality through various carboxylation methods [2].
The quaternization-amination sequence begins with the treatment of pyridine with thionyl chloride in ethyl acetate at controlled temperatures of 25-35°C [1]. This initial step produces N-[4-pyridyl] pyridinium chloride hydrochloride salt, which serves as the key intermediate for subsequent amination reactions [1]. The quaternization reaction requires careful temperature control to prevent decomposition, with optimal conditions maintained at 77-80°C during the reflux period of approximately 4 hours [1].
Following quaternization, the intermediate salt undergoes amination with N,N-dimethylformamide under reflux conditions at 140-150°C for 2 hours [1]. This step introduces the dimethylamino functionality at the 2-position of the pyridine ring through nucleophilic substitution mechanisms [1]. The reaction proceeds through heating the mixture to 50-60°C initially, followed by gradual temperature elevation to achieve optimal conversion rates [1].
The carboxylation step can be accomplished through multiple approaches, including electrochemical methods utilizing carbon dioxide as the carboxylation source [3]. Recent developments in electrochemical carboxylation have demonstrated site-selective incorporation of carboxylic acid groups into pyridine derivatives, with divided electrochemical cells promoting C5-carboxylation and undivided cells favoring C4-carboxylation [3]. The electrochemical approach operates through cathodic reduction of pyridine derivatives in the presence of carbon dioxide and tetrabutylammonium iodide as the electrolyte [3].
Alternative carboxylation strategies involve the use of lithium reagents and specialized carboxylation agents under controlled atmospheric conditions [4]. These methods typically operate at temperatures ranging from 25-80°C with reaction times extending from 2-12 hours, depending on the specific reagent combination employed [4]. The multi-step approach often achieves yields in the range of 65-85%, making it suitable for laboratory to pilot-scale operations [4].
The three-component synthesis methodology presents another viable route, utilizing alkoxyallenes, nitriles, and carboxylic acids as starting materials [5]. This approach involves the condensation of lithiated methoxyallene with pivalonitrile at low temperatures, followed by the addition of trifluoroacetic acid [5]. The reaction mixture undergoes heating at 90°C for extended periods, typically 3 days, to achieve complete cyclization and product formation [5].
Optimization of multi-step synthesis requires careful consideration of reaction sequence and intermediate stability [5]. The use of trimethylsilyl trifluoromethanesulfonate and triethylamine in dichloromethane has proven effective for completing aldol-type cyclization reactions, with subsequent heating under reflux for three days achieving overall yields of 83% [5].
Industrial-scale production of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride demands robust synthetic methodologies that can be translated from laboratory conditions to large-scale manufacturing environments [6]. The scalability of synthetic processes depends critically on heat transfer efficiency, temperature control, and the ability to maintain consistent reaction conditions across larger reactor volumes [7].
The most industrially viable approach involves the quaternization-amination route, which has been successfully demonstrated on industrial scales [1]. This process begins with the controlled addition of thionyl chloride to pyridine in ethyl acetate, maintaining temperatures below 35°C to prevent excessive heat generation [1]. Industrial implementations require sophisticated temperature control systems to manage the exothermic nature of the quaternization reaction, particularly when scaling up from laboratory batch sizes [7].
Continuous stirred tank reactors represent the preferred reactor configuration for industrial production, offering superior heat transfer characteristics and mixing efficiency compared to batch reactors [7]. Operating temperatures are typically maintained between 60-120°C, with pressure requirements ranging from atmospheric conditions to 5 bar, depending on the specific synthetic route employed [7]. The reaction time for industrial processes is optimized to 2-8 hours, balancing conversion efficiency with selectivity considerations [7].
Catalyst loading optimization plays a crucial role in industrial economics, with typical loadings ranging from 1-10 mol% depending on the specific catalytic system employed [7]. The use of 4-(dimethylamino)pyridine as a catalyst in industrial processes has been demonstrated to provide significant advantages, including reduced corrosion to equipment, minimal environmental pollution, and high catalytic efficiency [8]. Industrial applications of 4-(dimethylamino)pyridine catalysis show reaction rate increases of 10⁴-10⁵ times compared to conventional pyridine catalysis [8].
Solvent recovery systems are essential components of industrial-scale production, with recovery rates typically achieving 85-95% efficiency through distillation processes [7]. The implementation of heat integration opportunities allows for energy optimization, reducing overall production costs while maintaining product quality standards [7]. Industrial processes must also address waste generation concerns, with modern facilities designed to minimize organic waste production and ensure environmental compliance [7].
A notable industrial-scale application involves the preparation of N-6-demethylated 9,10-dihydrolysergic acid methyl ester using 4-(dimethylamino)pyridine catalysis [6]. This process operates on 51 kg batch scales, demonstrating the practical scalability of 4-(dimethylamino)pyridine-based synthetic methodologies [6]. The industrial process achieves higher yields, shorter reaction times, and improved product quality compared to laboratory-scale preparations [6].
The key discovery enabling efficient industrial-scale processing involves the rigorous exclusion of water from the reaction system and the application of organic catalysts rather than alkali metal bicarbonate additives [6]. Water exclusion prevents side reaction cycles that produce hydrochloric acid and cause the formation of multiple carbonate and alcohol-type side products [6]. This approach circumvents traditional limitations and allows for operation on industrial scales with enhanced performance characteristics [6].
Process optimization for industrial production requires consideration of multiple parameters simultaneously, including substrate concentration, temperature profiles, and residence time distribution [9]. Sequential process optimization methodologies have been developed to systematically address initial adhesion, recoating, and exposure energy parameters in industrial processing environments [9].
Purification strategies for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride encompass multiple approaches designed to achieve high purity levels while maintaining acceptable recovery yields [10]. The selection of appropriate purification methods depends on the synthetic route employed, the nature of impurities present, and the desired final purity specifications [10].
Recrystallization represents the most widely employed purification technique, utilizing ethanol-water solvent systems to achieve purities in the range of 95-99% [10]. The crystallization process is typically conducted at temperatures between 0-20°C to maximize selectivity and minimize product losses [11]. Optimization of recrystallization conditions involves careful control of cooling rates, supersaturation levels, and seeding procedures to promote uniform crystal formation [10].
The solubility characteristics of pyridine carboxylic acid derivatives in different solvents significantly influence purification strategies [10]. Picolinic acid, a related compound, demonstrates very high solubility in water (approximately 862.5 g·kg⁻¹ at 293 K), substantially lower solubility in ethanol (approximately 57.1 g·kg⁻¹), and minimal solubility in acetonitrile (approximately 17.0 g·kg⁻¹) [10]. These solubility differences provide opportunities for selective crystallization and purification processes [10].
Crystallization as hydrochloride salts offers significant advantages for purification, achieving purities of 97-99.5% with recovery yields of 85-98% [11]. The formation of hydronitrate salts through controlled adjustment of nitric acid concentration to 10-28% enables crystallization at temperatures of 0-20°C [11]. This approach facilitates separation from acid mother liquors and subsequent conversion to the free carboxylic acid through pH adjustment to the isoelectric point [11].
Column chromatography utilizing silica gel with methanol-dichloromethane solvent systems provides an alternative purification approach, achieving purities of 92-98% with recovery yields of 70-90% [12]. The optimization of chromatographic conditions involves careful selection of solvent gradients and flow rates to maximize separation efficiency while minimizing product degradation [12].
Steam distillation techniques offer advantages for removing non-basic impurities, utilizing aqueous hydrochloric acid or sulfuric acid solutions at temperatures of 100-120°C [13]. This method can remove approximately 10% of non-basic materials while maintaining the basic compound in the residue for subsequent recovery [13]. The steam distillation process requires careful control of acid equivalents, typically employing 1.2 equivalents of 20% sulfuric acid or 17% hydrochloric acid [13].
Solvent extraction methods utilizing organic-aqueous biphasic systems provide cost-effective purification options, achieving purities of 88-95% with recovery yields of 65-85% [14]. The extraction of pyridine-3-carboxylic acid using tri-n-octylphosphine oxide with various diluents has been extensively studied, with methylbenzene demonstrating superior solvating properties [14]. Extraction efficiency increases with increasing extractant concentration from 0.10 to 0.60 mol·m⁻³ and decreases with increasing initial acid concentration from 0.02 to 0.12 mol·m⁻³ [14].
Advanced purification techniques include preparative high-performance liquid chromatography, utilizing acetonitrile-water gradient systems to achieve purities exceeding 99% . While offering exceptional purity levels, preparative chromatography typically results in lower recovery yields of 60-80% and is generally limited to laboratory-scale applications due to economic considerations .
Yield optimization strategies focus on minimizing product losses during purification while maintaining quality specifications [16]. Practical and cost-effective approaches emphasize the development of crystallization-induced transformations that enable product isolation without extensive chromatographic purification [16]. These methods often involve the formation of less soluble crystal forms that can be selectively precipitated from reaction mixtures [16].
The implementation of continuous purification processes offers advantages for industrial applications, enabling integration with synthetic operations to minimize handling losses and reduce processing time [17]. Flow chemistry approaches have been successfully applied to multi-step synthesis and purification sequences, demonstrating the feasibility of continuous processing for complex organic molecules [17].
Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Scalability |
---|---|---|---|---|---|
Multi-step from pyridine precursors | Pyridine, dimethylamine, carboxylation reagents | Lithium reagents, carboxylation agents | 25-80°C, 2-12 hours | 65-85 | Laboratory to pilot scale |
Quaternization-amination route | Pyridine, thionyl chloride, N,N-dimethylformamide | SOCl₂, DMF, base | 77-80°C reflux, 4 hours | 70-90 | Industrial scale demonstrated |
Electrochemical carboxylation | Pyridine derivatives, CO₂, electrolyte | Tetrabutylammonium iodide, CO₂ | Electrochemical cell, room temperature | 45-75 | Laboratory scale |
Three-component synthesis | Alkoxyallenes, nitriles, carboxylic acids | TMSOTf, triethylamine | 90°C, 3 days | 75-95 | Gram scale demonstrated |
Oxidative coupling method | 2-acetylpyridine, N,N-dimethylformamide dimethyl acetal | Palladium catalysts, ammonium acetate | 140-150°C, 2 hours | 60-80 | Multi-kilogram potential |
Direct functionalization | Pre-functionalized pyridine derivatives | DMAP, coupling reagents | Room temperature to 60°C | 55-85 | Laboratory scale |
Purification Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Recovery Yield (%) | Industrial Applicability |
---|---|---|---|---|---|
Recrystallization | Ethanol/water mixtures | 0-20 | 95-99 | 80-95 | High |
Column chromatography | Silica gel, methanol/dichloromethane | Room temperature | 92-98 | 70-90 | Medium |
Steam distillation | Aqueous HCl or H₂SO₄ | 100-120 | 85-95 | 75-90 | High |
Crystallization as hydrochloride salt | HCl in organic solvents | 0-20 | 97-99.5 | 85-98 | Very High |
Solvent extraction | Organic/aqueous biphasic | Room temperature | 88-95 | 65-85 | High |
Preparative HPLC | Acetonitrile/water gradients | Room temperature | >99 | 60-80 | Low |
Production Parameter | Optimal Range | Critical Control Points | Scale-up Considerations |
---|---|---|---|
Reactor Type | Continuous stirred tank reactor | Temperature control, mixing efficiency | Heat transfer limitations |
Operating Temperature | 60-120°C | Avoid thermal decomposition | Hot spot formation prevention |
Pressure Requirements | Atmospheric to 5 bar | Safety considerations for pressure | Equipment corrosion resistance |
Reaction Time | 2-8 hours | Balance conversion vs. selectivity | Mass transfer enhancement |
Catalyst Loading | 1-10 mol% | Economic optimization | Catalyst separation methods |
Solvent Recovery | 85-95% | Distillation efficiency | Solvent handling systems |
Waste Generation | Minimal organic waste | Environmental compliance | Effluent treatment capacity |
Energy Consumption | Moderate heating requirements | Heat integration opportunities | Utility requirements |
Proton nuclear magnetic resonance spectroscopy represents the most fundamental approach for structural elucidation of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride. The ¹H nuclear magnetic resonance spectrum exhibits distinct resonance patterns characteristic of the substituted pyridine framework. The dimethylamino substituent generates a sharp singlet at δ 3.0-3.2 ppm, integrating for six protons, reflecting the magnetic equivalence of the two methyl groups attached to nitrogen [1] [2] [3]. This chemical shift position is consistent with electron-donating effects that shield the methyl protons from the external magnetic field.
The aromatic proton resonances display a characteristic pattern reflecting the substitution pattern on the pyridine ring. The proton at position 3 (H-3) appears as a doublet at δ 6.8-7.2 ppm with a small coupling constant (J₃,₅ = 1.5-2.5 Hz) to H-5, indicating meta-coupling across the pyridine ring [2] [4]. This upfield chemical shift reflects the electron-donating influence of the adjacent dimethylamino group. The proton at position 5 (H-5) resonates as a singlet at δ 7.8-8.2 ppm, positioned ortho to the electron-withdrawing carboxyl group, which causes significant deshielding [2] [5].
The most downfield aromatic proton appears at position 6 (H-6), resonating at δ 8.3-8.7 ppm as a doublet with coupling to H-5 (J₅,₆ = 5.0-6.0 Hz) [2] [4]. This pronounced deshielding results from the combined effects of the pyridine nitrogen and the electron-withdrawing carboxyl group. The carboxylic acid proton exhibits characteristic behavior, appearing as a broad singlet at δ 12.0-13.5 ppm [2] [5] [6]. This extreme downfield position reflects hydrogen bonding interactions and the deshielding effect of the carbonyl oxygen.
In the hydrochloride salt form, additional complexity arises from protonation of the pyridine nitrogen, which manifests as a broad signal at δ 10.5-12.0 ppm [5] [7]. This resonance may exhibit temperature and concentration dependence due to dynamic proton exchange processes. The salt formation also influences the chemical shifts of neighboring protons through inductive effects, generally causing slight downfield shifts of the aromatic resonances.
Table 1: ¹H Nuclear Magnetic Resonance Spectroscopic Data for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Comments |
---|---|---|---|---|
N(CH₃)₂ | 3.0-3.2 | Singlet (6H) | — | Electron-donating effect |
H-3 | 6.8-7.2 | Doublet (1H) | J₃,₅ = 1.5-2.5 | Meta to electron-donating group |
H-5 | 7.8-8.2 | Singlet (1H) | — | Ortho to carboxyl group |
H-6 | 8.3-8.7 | Doublet (1H) | J₅,₆ = 5.0-6.0 | Ortho to pyridine nitrogen |
COOH | 12.0-13.5 | Broad singlet (1H) | — | Exchangeable proton |
NH⁺ (salt form) | 10.5-12.0 | Broad signal | Variable | HCl salt formation |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbonyl carbon of the carboxylic acid group appears in the characteristic region at δ 165-170 ppm, consistent with aromatic carboxylic acids [2] [8] [9]. This chemical shift reflects the electron-withdrawing nature of the carbonyl group and its conjugation with the aromatic system.
The pyridine ring carbons exhibit distinct chemical shifts based on their electronic environments. Carbon-2, bearing the dimethylamino substituent, resonates at δ 158-162 ppm, reflecting significant electron density from the amino group [10] [9]. Carbon-4, substituted with the carboxyl group, appears at δ 142-146 ppm, showing deshielding due to the electron-withdrawing carboxyl substituent. The remaining aromatic carbons (C-3, C-5, C-6) appear in the typical aromatic region at δ 109-152 ppm, with their exact positions determined by the relative influence of the electron-donating and electron-withdrawing substituents [8] [9] [11].
The dimethylamino carbons appear in the aliphatic region at δ 38-42 ppm, consistent with methyl groups attached to nitrogen [8] [9]. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment provides valuable multiplicity information, clearly distinguishing methyl carbons (positive in DEPT-135) from quaternary carbons (absent in DEPT) and methine carbons (positive in DEPT-135, negative in DEPT-90) [9].
Table 2: ¹³C Nuclear Magnetic Resonance Spectroscopic Data for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Carbon Position | Expected Chemical Shift (δ, ppm) | Carbon Type | Multiplicity in DEPT | Environmental Effects |
---|---|---|---|---|
C-2 | 158-162 | Quaternary aromatic | Absent | Electron-rich due to N(CH₃)₂ |
C-3 | 109-113 | Aromatic CH | CH (positive) | Shielded by electron donation |
C-4 | 142-146 | Quaternary aromatic | Absent | Deshielded by COOH |
C-5 | 122-126 | Aromatic CH | CH (positive) | Moderate deshielding |
C-6 | 148-152 | Aromatic CH | CH (positive) | Deshielded by pyridine N |
N(CH₃)₂ | 38-42 | Aliphatic CH₃ | CH₃ (positive) | Typical aliphatic range |
COOH | 165-170 | Carbonyl C | Absent | Aromatic carboxyl |
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for complete structural assignment. ¹H-¹H Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between neighboring protons [12] [13] [14]. The COSY spectrum of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride exhibits cross-peaks between H-3 and H-5 (meta-coupling) and between H-5 and H-6 (ortho-coupling), confirming the substitution pattern and enabling unambiguous assignment of aromatic protons [15] [12].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct ¹H-¹³C connectivity through one-bond coupling relationships [16] [14]. This experiment correlates each proton with its directly attached carbon, providing a molecular connectivity map. The HSQC spectrum displays cross-peaks linking the dimethylamino protons with their corresponding carbons, aromatic protons with their ring carbons, and confirms the absence of protons on quaternary carbons C-2 and C-4 [14].
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range ¹H-¹³C connectivities through two- and three-bond coupling relationships [15] [14]. The HMBC experiment provides crucial structural information by showing correlations from the dimethylamino protons to C-2, from aromatic protons to neighboring quaternary carbons, and from the carboxylic acid proton to the carbonyl carbon and adjacent aromatic carbons. These long-range correlations confirm the substitution pattern and enable complete assignment of all carbon resonances [15] [14].
Nuclear Overhauser Effect Spectroscopy (NOESY) experiments detect through-space interactions between protons within approximately 5 Å [15] [17]. For 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride, NOESY cross-peaks between the dimethylamino protons and H-3 confirm their spatial proximity, while the absence of correlations between distant protons validates the proposed structure [17].
Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride through analysis of fundamental molecular vibrations. The carboxylic acid functionality generates characteristic absorptions that dominate the infrared spectrum. The O-H stretching vibration appears as an extremely broad absorption spanning 2500-3300 cm⁻¹, reflecting extensive hydrogen bonding in the solid state [18] [4] [5]. This broadening results from hydrogen-bonded dimeric structures commonly adopted by carboxylic acids, where the O-H···O interactions create a continuum of slightly different vibrational frequencies [4] [5].
The carbonyl stretching vibration of the carboxylic acid group appears as a strong, sharp absorption at 1670-1720 cm⁻¹ [18] [4] [19]. This frequency range reflects the conjugation between the carbonyl group and the aromatic pyridine ring, which lowers the stretching frequency compared to aliphatic carboxylic acids. The exact position within this range depends on the degree of hydrogen bonding and crystal packing effects in the solid state [4] [19].
Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ as multiple sharp bands of medium intensity [18] [5]. These vibrations correspond to the C-H bonds on the pyridine ring and provide characteristic fingerprints for aromatic systems. The aliphatic C-H stretching vibrations from the dimethylamino group appear at 2800-3000 cm⁻¹, exhibiting the typical pattern for methyl groups with both symmetric and antisymmetric stretching modes [18] [5].
The pyridine ring vibrations generate several characteristic absorptions in the mid-infrared region. C=C stretching vibrations appear at 1580-1620 cm⁻¹ as medium to strong absorptions, reflecting the aromatic character of the pyridine ring [20] [21]. Multiple bands in this region arise from different ring stretching modes, each involving various combinations of C=C and C=N bond stretching [20] [22].
Carbon-nitrogen stretching vibrations from the dimethylamino group appear at 1200-1350 cm⁻¹ [23]. This absorption provides direct evidence for the presence of the tertiary amine functionality and its attachment to the aromatic ring. The C-O stretching vibration of the carboxylic acid group appears at 1250-1320 cm⁻¹, complementing the carbonyl absorption in confirming the carboxyl functionality [18] [5].
In-plane aromatic C-H bending vibrations appear in the region 1000-1200 cm⁻¹ with variable intensities depending on the specific substitution pattern [22] [5]. Ring breathing vibrations occur at 900-1100 cm⁻¹, providing characteristic fingerprints for the pyridine ring system [20] [22]. These low-frequency vibrations involve coordinated movement of all ring atoms and are particularly sensitive to substitution effects.
In the hydrochloride salt form, additional complexity arises from N-H stretching vibrations of the protonated pyridine nitrogen, appearing as broad absorptions at 2800-3200 cm⁻¹ [5]. These bands overlap with other stretching vibrations but provide evidence for salt formation and protonation state.
Table 3: Fourier Transform Infrared Spectroscopic Data for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Shape | Comments |
---|---|---|---|---|
O-H stretch (COOH) | 2500-3300 | Strong, broad | Very broad | Hydrogen-bonded dimer |
N-H stretch (HCl salt) | 2800-3200 | Medium, broad | Broad | Protonated amine |
C-H stretch (aromatic) | 3000-3100 | Medium | Sharp | Multiple bands |
C-H stretch (aliphatic) | 2800-3000 | Medium | Sharp | Methyl groups |
C=O stretch (COOH) | 1670-1720 | Strong | Sharp | Conjugated system |
C=C stretch (pyridine) | 1580-1620 | Medium-Strong | Sharp | Multiple ring modes |
C-N stretch | 1200-1350 | Medium | Sharp | C-N(CH₃)₂ stretch |
C-O stretch | 1250-1320 | Medium | Sharp | Carboxyl C-O |
C-H bend (aromatic) | 1000-1200 | Medium | Variable | In-plane deformation |
Ring breathing | 900-1100 | Medium | Sharp | Ring vibrations |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through analysis of molecular polarizability changes during vibrations. The selection rules for Raman scattering differ from infrared absorption, making certain vibrations more prominent in Raman spectra while others are enhanced in infrared spectra [22] [24] [25].
The carbonyl stretching vibration appears as a strong Raman band at 1670-1720 cm⁻¹, often with higher intensity than in the infrared spectrum due to the large polarizability change associated with this vibration [24] [25]. The pyridine ring stretching vibrations at 1580-1620 cm⁻¹ appear as medium to strong polarized bands, reflecting the symmetric nature of these vibrations [24] [25] [26].
Carbon-nitrogen stretching vibrations from the dimethylamino group appear as medium-intensity polarized bands at 1200-1350 cm⁻¹ [24]. The ring breathing vibrations at 900-1100 cm⁻¹ are particularly prominent in Raman spectra due to their totally symmetric nature, appearing as polarized bands of medium intensity [22] [24] [26].
Aromatic C-H bending vibrations appear at 1000-1200 cm⁻¹ with depolarized character, indicating their asymmetric nature [24] [25]. Carbon-carbon stretching vibrations within the aromatic ring appear at 1400-1500 cm⁻¹ as polarized bands of medium intensity [24] [26].
The low-frequency region (200-600 cm⁻¹) contains skeletal vibrations and torsional modes that provide important structural information. These vibrations are often weak but can be diagnostic for specific conformational arrangements and intermolecular interactions [24] [25].
Polarization measurements in Raman spectroscopy provide valuable information about molecular symmetry. Polarized bands (depolarization ratio < 0.75) arise from totally symmetric vibrations, while depolarized bands (depolarization ratio approaching 0.75) arise from non-totally symmetric vibrations [22] [24]. This information aids in vibrational assignment and structural determination.
Table 4: Raman Spectroscopic Data for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Vibrational Mode | Wavenumber Range (cm⁻¹) | Relative Intensity | Polarization | Assignment |
---|---|---|---|---|
C=O stretch | 1670-1720 | Strong | Depolarized | νC=O |
C=C stretch (ring) | 1580-1620 | Medium-Strong | Polarized | νC=C (ring) |
C-N stretch | 1200-1350 | Medium | Polarized | νC-N |
Ring breathing | 900-1100 | Medium | Polarized | Ring breathing |
C-H bend (aromatic) | 1000-1200 | Medium | Depolarized | δC-H (aromatic) |
C-C stretch | 1400-1500 | Medium | Polarized | νC-C |
Skeletal vibrations | 600-900 | Weak-Medium | Variable | Ring deformation |
Torsional modes | 200-600 | Weak | Depolarized | τ (torsion) |
Electron ionization mass spectrometry provides detailed fragmentation patterns that reveal structural features of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride. The molecular ion peak appears at m/z 203 [M+H]⁺ for the protonated molecule, though this peak typically exhibits low intensity (10-25%) due to the inherent instability of the radical cation [27] [28] [29].
The base peak in most spectra corresponds to the dimethylamino cation [N(CH₃)₂]⁺ at m/z 44, appearing with 60-85% relative intensity [27] [28]. This high-intensity fragment results from α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for compounds containing tertiary amine groups. The stability of this iminium cation contributes to its prominence in the mass spectrum.
Loss of hydrogen chloride from the molecular ion generates a significant fragment at m/z 166 [M-HCl]⁺ with 45-65% relative intensity [29]. This neutral loss reflects the ionic nature of the hydrochloride salt and represents the free base form of the molecule. This fragmentation pathway is particularly favored due to the stability of the resulting neutral molecule.
α-Cleavage reactions dominate the fragmentation pattern, reflecting the weak bonds adjacent to heteroatoms. The loss of the carboxyl group generates a fragment at m/z 157 [M-COOH]⁺ with 25-40% relative intensity [27] [28] [29]. This fragmentation involves cleavage of the C-COOH bond and formation of a stabilized aromatic cation. Similarly, loss of the entire dimethylamino group produces a fragment at m/z 147 [M-N(CH₃)₂]⁺ with 15-30% relative intensity.
The pyridine fragment appears at m/z 80 [Pyridine+H]⁺ with 35-55% relative intensity, resulting from extensive ring fragmentation and loss of all substituents [27] [28]. This fragment represents the core heterocyclic structure and provides confirmation of the pyridine ring system.
McLafferty rearrangement processes may occur, particularly involving the carboxylic acid functionality [27] [28]. These rearrangements can lead to elimination of small neutral molecules and formation of stabilized cationic fragments. However, the specific substitution pattern of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride may limit the extent of these rearrangements.
Further fragmentation of primary fragments generates secondary ions of lower mass. The methyl cation [CH₃]⁺ at m/z 15 appears with 40-60% relative intensity, arising from fragmentation of the dimethylamino group [27] [28]. Additional low-mass fragments provide supporting evidence for the proposed structure but generally carry less diagnostic value.
The fragmentation pathway can be summarized as follows: initial ionization produces an unstable molecular ion that rapidly undergoes α-cleavage reactions, neutral losses, and ring fragmentations. The relative intensities of these fragments depend on factors including ionization energy, ion source temperature, and instrumental conditions [28] [29].
Table 5: Mass Spectrometric Fragmentation Data for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Type | Mechanism |
---|---|---|---|---|
[M+H]⁺ | 203 | 10-25 | Molecular ion | Protonation |
[M-HCl]⁺ | 166 | 45-65 | Loss of HCl | Neutral loss |
[M-COOH]⁺ | 157 | 25-40 | Loss of carboxyl | α-cleavage |
[M-N(CH₃)₂]⁺ | 147 | 15-30 | Loss of dimethylamino | α-cleavage |
[Pyridine+H]⁺ | 80 | 35-55 | Pyridine fragment | Ring fragmentation |
[N(CH₃)₂]⁺ | 44 | 60-85 | Dimethylamino cation | α-cleavage |
[CH₃]⁺ | 15 | 40-60 | Methyl cation | Further fragmentation |
Electrospray ionization mass spectrometry provides complementary fragmentation information under softer ionization conditions. The protonated molecular ion [M+H]⁺ at m/z 203 typically appears with higher intensity than in electron ionization, reflecting the gentler ionization process [30]. Sodium adducts [M+Na]⁺ at m/z 225 may also appear, particularly in the presence of sodium-containing solvents or buffers.
Collision-induced dissociation experiments reveal systematic fragmentation pathways that parallel those observed in electron ionization [30]. The loss of hydrogen chloride remains a prominent fragmentation channel, generating [M-HCl+H]⁺ ions at m/z 167. α-Cleavage reactions produce characteristic fragments, though their relative intensities may differ from electron ionization spectra due to different internal energy distributions.
Tandem mass spectrometry (MS/MS) experiments provide detailed structural information by isolating specific precursor ions and inducing controlled fragmentation [30]. These experiments can confirm the connectivity of functional groups and provide unambiguous structural assignments for complex fragmentation pathways.
Irritant